molecular formula C9H12N2O B3275479 (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine CAS No. 625470-50-0

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine

Numéro de catalogue: B3275479
Numéro CAS: 625470-50-0
Poids moléculaire: 164.2 g/mol
Clé InChI: AWMFWEPHGJKMBR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine is a heterocyclic compound that features a benzoxazine ring fused with a methanamine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing (3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine involves the reaction of 2-aminophenols with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction typically occurs in water at room temperature and does not require a metal catalyst . The reaction proceeds with high regioselectivity and yields both N-substituted and N-unsubstituted products.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the described synthetic route is scalable and can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the benzoxazine ring.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine is unique due to its specific structure, which allows it to interact with BET proteins effectively. Its ability to modulate gene expression through BET inhibition distinguishes it from other similar compounds that may target different pathways or proteins.

Activité Biologique

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₉H₁₂N₂O
  • Molecular Weight : 168.20 g/mol
  • CAS Number : 58710608

Research indicates that this compound exhibits a range of biological activities primarily through the inhibition of specific enzymes and modulation of cellular pathways.

1. Histone Deacetylase Inhibition

Recent studies have identified derivatives of this compound as potent histone deacetylase (HDAC) inhibitors. For example, a series of novel compounds based on this structure showed significant inhibition of HDAC activity, which is crucial in regulating gene expression and has implications in cancer therapy .

2. Cyclin-Dependent Kinase Inhibition

Another study reported that derivatives of the benzo[b][1,4]oxazine scaffold act as selective inhibitors of cyclin-dependent kinase 9 (CDK9). This inhibition leads to decreased expression of Mcl-1, a protein that promotes cell survival in certain cancers. The compound demonstrated effective apoptosis induction in cancer cell lines and significant antitumor activity in xenograft models .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological Activity Mechanism Reference
Histone Deacetylase InhibitionModulates gene expression via HDAC inhibition
CDK9 InhibitionInduces apoptosis in cancer cells
Antimicrobial ActivityExhibits antibacterial properties
Antitumor ActivityReduces tumor growth in vivo

Case Study 1: HDAC Inhibition

A study published in Chemical Biology & Drug Design evaluated the efficacy of various (E)-3-(3-oxo-4-substituted) derivatives derived from this compound. These compounds were shown to inhibit HDACs effectively, leading to increased acetylation levels of histones and subsequent changes in gene expression profiles associated with cell cycle regulation and apoptosis .

Case Study 2: CDK9 Inhibition

In another significant study, researchers investigated a specific derivative (32k) for its ability to inhibit CDK9. The compound was found to cause a dose-dependent decrease in phosphorylated RNA polymerase II and Mcl-1 levels in MV4-11 leukemia cells. Furthermore, it demonstrated notable antitumor efficacy in xenograft models derived from hematologic malignancies .

Propriétés

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-6-7-1-2-9-8(5-7)11-3-4-12-9/h1-2,5,11H,3-4,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMFWEPHGJKMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,4-Dihydro-2H-1,4-benzoxazine-6-ylmethyl)amine: a solution of 3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-carbonitrile (1.3 g ) in anhydrous TBF (20 mL) was slowly added to a stirred and ice -cooled solution of lithium aluminum hydride (30 mL, 1 M solution in THF). With continued cooling water (5 mmol) and sodium hydroxide (5 mL, 20% solution), water (20 mL) and ethyl acetate (30 mL) were added in succession. The organic solution was decanted from the white residue. The residue was washed twice with ether, all the organic solution were combined then dried over anhydrous sodium sulfate. Filtration and concentration followed by drying in vacuo afforded 3,4-dihydro-2H-1,4-benzoxazine-6-ylmethylamine (0.78 g,): 1H NMR (400 MHz; DMSO-D6): 6.52 (d, 1H); 6.49 (s, 1H); 6.37 (d, 1H); 5.6 (br s, NH); 4.05 (t, 2H); 3.4 (m, 2H).
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
[Compound]
Name
TBF
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mmol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine
Reactant of Route 2
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine
Reactant of Route 3
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine
Reactant of Route 4
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine
Reactant of Route 5
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine
Reactant of Route 6
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.